![molecular formula C13H18FNO2 B2581593 Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate CAS No. 1153450-62-4](/img/structure/B2581593.png)

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

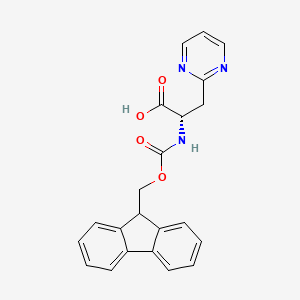

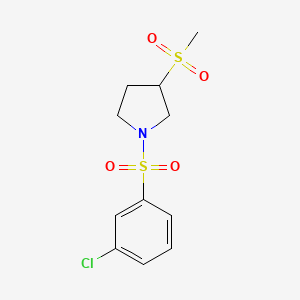

“Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C13H18FNO2 . It has a molecular weight of 239.29 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 239.29 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Branched Chain Aldehydes in Food Flavors

Branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, play a significant role as flavor compounds in food products. These compounds, including Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate, are produced and degraded from amino acids and have applications in both fermented and non-fermented food products. Understanding the metabolic pathways for the formation of these aldehydes is essential for controlling their levels in foods to achieve desired flavors (Smit, Engels, & Smit, 2009).

Biodiesel Combustion and Kinetic Modeling

Research in the field of biodiesel combustion has explored the use of methyl butanoate as a surrogate for biodiesel molecules to aid in the development of clean and efficient combustors that utilize alternative fuels. Kinetic modeling of methyl butanoate combustion has provided insights into the effects of molecular structure on combustion processes, which is relevant for understanding and improving the combustion characteristics of biodiesel and its components (Lai, Lin, & Violi, 2011).

Microbial Degradation of Fuel Oxygenates

The environmental fate of fuel oxygenates such as ethyl tert-butyl ether (ETBE) involves their biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, and the understanding of ETBE degradation pathways is crucial for assessing its environmental impact and for developing strategies to mitigate pollution from fuel oxygenates (Thornton et al., 2020).

Sorption of Phenoxy Herbicides

The sorption behaviors of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals have been reviewed, indicating the influence of soil properties and environmental conditions on the fate of these herbicides in aquatic environments. This research has implications for understanding the environmental behavior of similar compounds, including this compound (Werner, Garratt, & Pigott, 2012).

Parabens in Aquatic Environments

While not directly related to "this compound," the review on the occurrence, fate, and behavior of parabens in aquatic environments provides a framework for understanding the environmental impact of various organic compounds, including potential endocrine-disrupting effects and their persistence in water and sediments (Haman et al., 2015).

Propiedades

IUPAC Name |

methyl 3-[2-(4-fluorophenyl)ethylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-10(9-13(16)17-2)15-8-7-11-3-5-12(14)6-4-11/h3-6,10,15H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXDBWMXNIJZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2581515.png)

![3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2581522.png)

![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581528.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581529.png)

![Ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)